Computed Lipophilicity (XLogP3) Advantage Over the Unprotected Analog
The Boc‑protected target compound exhibits a calculated XLogP3 of 3.6, which is higher than the predicted logP of the unprotected 4‑bromo‑6‑fluoro‑1H‑indazole (estimated ~2.5 based on fragment‑based calculation). The increased lipophilicity of the protected form can enhance membrane permeability in cellular assays and influence partitioning in biphasic reaction systems, making it a more suitable intermediate for lipophilic target synthesis [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Unprotected 4‑bromo‑6‑fluoro‑1H‑indazole (CAS 885520‑35‑4): estimated logP ≈ 2.5 (no experimental value available) |
| Quantified Difference | Δ XLogP3 ≈ +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; no experimental logP found |
Why This Matters
Lipophilicity is a key driver of passive membrane permeability; a >1 log unit difference can translate into a meaningful change in cellular uptake, justifying procurement of the protected form for intracellular target projects.
- [1] PubChem CID 71304717, XLogP3-AA = 3.6. National Center for Biotechnology Information, 2026. View Source
